(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the cyclobutyl ring followed by the introduction of the amino group and subsequent formamido group attachment. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(1-aminocyclobutyl)formamido]propanoic acid
- (2S)-2-[(1-aminocyclobutyl)formamido]butanoic acid
Uniqueness
What sets (2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid apart from similar compounds is its specific structure, which includes a cyclobutyl ring and a formamido group
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(2S)-2-[(1-aminocyclobutanecarbonyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O3/c1-7(2)6-8(9(14)15)13-10(16)11(12)4-3-5-11/h7-8H,3-6,12H2,1-2H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
InChI Key |
XTZHGCNSGNIGNG-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1(CCC1)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1(CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.